Patent-Anchored Structural Differentiation Within the Cap-Dependent Endonuclease Inhibitor Series
The compound is explicitly disclosed as Reference Example 629 in US10202379, a patent directed to cap-dependent endonuclease inhibitors with anti-influenza activity . This places it within a defined SAR series alongside other Reference Examples (e.g., Example 463, EC50 = 5 nM; Example 621, EC50 = 2 nM; Example 730, EC50 = 0.799 nM) that have demonstrated nanomolar antiviral potency in cell-based influenza replication assays [1]. Unlike simple 2-phenylacetohydrazide derivatives that have been characterized only for BSA binding affinity (BPAH and PPAH showing the highest binding among five derivatives; ΔG values exothermic for BPAH, EPAH, FMPAH, HBPAH) [2], the target compound bears the patent-specific 4-ethoxyphenyl-succinimide architecture that distinguishes it within the antiviral lead series.
| Evidence Dimension | Chemical structure and patent series membership |
|---|---|
| Target Compound Data | Reference Example 629 in US10202379; 4-ethoxyphenyl substituent on pyrrolidine-2,5-dione linked via hydrazide to 2-phenylacetyl group |
| Comparator Or Baseline | Simple 2-phenylacetohydrazide derivatives (BPAH, PPAH, EPAH, HBPAH, FMPAH) characterized for BSA binding only; no antiviral patent anchor |
| Quantified Difference | Target compound is positioned in antiviral cap-dependent endonuclease inhibitor patent series (Reference Examples with EC50 range 0.799–108 nM in influenza replication assays); generic hydrazide derivatives lack any antiviral IP or EC50 data |
| Conditions | Patent US10202379 structure-activity relationship framework; BSA binding study conditions: fluorescence spectroscopy at 298 K, 304 K, and 310 K in Heliyon 2024 |
Why This Matters
Procurement of this specific Reference Example is essential for reproducing or extending the patent-defined antiviral SAR; generic hydrazides lack the patent provenance and the critical 4-ethoxyphenyl-succinimide pharmacophore.
- [1] BindingDB. US10202379 Reference Examples: BDBM346837 (Ref Ex 463) EC50=5 nM; BDBM346932 (Ref Ex 621) EC50=2 nM; BDBM346986 (Ref Ex 730) EC50=0.799 nM. View Source
- [2] Shah MN et al. Synthesis, characterization, and BSA binding studies of newfangled 2-phenylacetohydrazide derivatives. Heliyon. 2024;10(7):e27303. View Source
